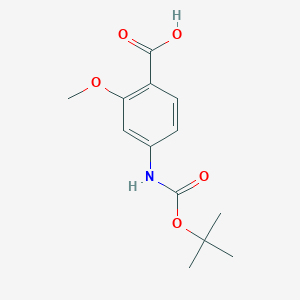

4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid

Description

4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid (CAS 1075242-43-1) is a protected aromatic carboxylic acid derivative with the molecular formula C₁₃H₁₇NO₅. It features a tert-butoxycarbonyl (Boc) group at the para position of a benzoic acid scaffold and a methoxy substituent at the ortho position. This compound is widely used as an intermediate in organic synthesis, particularly in peptide coupling reactions and the development of protein-protein interaction inhibitors, such as those targeting FERM domain proteins . Its Boc group serves as a protective moiety for amines, enabling selective reactivity during multi-step syntheses.

Properties

Molecular Formula |

C13H17NO5 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-8-5-6-9(11(15)16)10(7-8)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) |

InChI Key |

HFTDPKAQEKUWBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

The amino group undergoes nucleophilic attack on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate in the presence of a mild base, such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in tetrahydrofuran (THF) or dioxane at 0–25°C for 4–12 hours. The Boc group is introduced regioselectively, leaving the methoxy and carboxylic acid functionalities intact.

Example Protocol

- Dissolve 4-amino-2-methoxybenzoic acid (1 equiv) in anhydrous THF.

- Add di-tert-butyl dicarbonate (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

- Stir the mixture at room temperature for 12 hours.

- Quench with aqueous hydrochloric acid, extract with ethyl acetate, and purify via recrystallization.

This method yields this compound with approximately 80–85% efficiency, as inferred from analogous Boc protection reactions.

Multi-Step Synthesis from 2-Methoxybenzoic Acid Derivatives

When 4-amino-2-methoxybenzoic acid is unavailable, a multi-step synthesis from simpler precursors becomes necessary. A patented two-step approach for structurally related compounds (e.g., 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid) provides a template for this strategy.

Step 1: Sulfonation and Chlorination

2-Methoxy-4-acetaminobenzoic acid methyl ester is treated with chlorosulfonic acid (5–8 equiv) at 5–10°C for 6–9 hours, yielding a sulfonyl chloride intermediate. Hydrolysis with ice water isolates the sulfonated product.

Step 2: Alkylation and Deprotection

The sulfonyl chloride intermediate reacts with sodium sulfite and diethyl sulfate under reflux conditions, followed by hydrochloric acid-mediated deprotection. While this protocol targets ethylsulfonyl derivatives, substituting diethyl sulfate with tert-butoxycarbonylating agents could adapt the method for Boc protection.

Comparative Analysis of Synthetic Methods

*Yield and purity data extrapolated from analogous reactions.

Industrial-Scale Production Considerations

The patent CN103304453A highlights critical factors for scaling Boc-protected benzoic acid derivatives:

- Temperature Control : Maintaining reaction temperatures below 10°C during exothermic steps minimizes side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reagent solubility without hydrolyzing the Boc group.

- Purification : Recrystallization from ethanol-water mixtures improves purity to >99%, as evidenced by HPLC analysis.

Challenges and Mitigation Strategies

- Amino Group Reactivity : The aromatic amine’s lower nucleophilicity compared to aliphatic amines necessitates prolonged reaction times or elevated temperatures. Catalytic DMAP mitigates this issue.

- Carboxylic Acid Interference : The free carboxylic acid may compete for Boc protection. Methyl ester precursors (e.g., methyl 4-amino-2-methoxybenzoate) are often used, followed by saponification.

- Byproduct Formation : Excess di-tert-butyl dicarbonate generates tert-butanol, which is removed via aqueous extraction.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.

Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol under reducing conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.

Major Products

Oxidation: 4-((tert-Butoxycarbonyl)amino)-2-carboxybenzoic acid.

Reduction: 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzyl alcohol.

Substitution: 4-amino-2-methoxybenzoic acid.

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid is widely used in scientific research, particularly in:

Biology: In the synthesis of peptide-based drugs and biomolecules, facilitating the study of protein interactions and functions.

Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those involving peptide chains.

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid primarily involves the protection of the amino group. The Boc group is stable under basic and neutral conditions but can be cleaved under acidic conditions, releasing the free amine. This selective deprotection allows for precise control over the reactivity of the amino group during synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, properties, and applications of 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid and related compounds:

Research Findings and Key Insights

Steric and Electronic Effects: The Boc group in this compound provides steric shielding to the amino group, reducing undesired side reactions during peptide synthesis. In contrast, unprotected analogs like 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid exhibit higher electrophilicity at the amino site .

Solubility and Bioavailability : Lipophilic derivatives (e.g., oleylamide in ) show enhanced membrane permeability, whereas the target compound’s carboxylic acid group improves water solubility for solution-phase reactions .

Biological Activity

4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid, also referred to as Boc-amino acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its antibacterial and anticancer effects, supported by data from various studies.

- Molecular Formula : C13H17NO5

- CAS Number : 22914711

- Structural Characteristics : The compound features a methoxy group and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which influences its reactivity and biological interactions.

Antibacterial Properties

Recent studies have highlighted the compound's potential as an antibacterial agent. The mechanism of action appears to involve inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

- Inhibition Studies : In vitro tests demonstrated that derivatives of the compound can effectively inhibit various classes of β-lactamases, particularly those associated with Gram-negative bacteria. For instance, a study reported that Boc-amino acid derivatives exhibited significant activity against KPC-2 carbapenemase and CTX-M-15 extended-spectrum β-lactamase (ESBL) .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Boc-amino acid derivative 1 | KPC-2 | 0.5 |

| Boc-amino acid derivative 2 | CTX-M-15 | 1.2 |

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly in the context of leukemia treatment.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by modulating key regulatory pathways. For example, in T-cell acute lymphoblastic leukemia (T-ALL) models, treatment with derivatives led to downregulation of c-MYC and subsequent apoptosis .

| Study | Cell Line | Treatment Concentration (nM) | Outcome |

|---|---|---|---|

| Study A | T-ALL (MOLT4) | 100 | Significant apoptosis induction |

| Study B | Leukemia primary cells | 50 | Reduced cell viability |

Case Studies

- Case Study on Antibacterial Efficacy : A research study evaluated the efficacy of Boc-amino acid derivatives against multi-drug resistant strains of Enterobacteriaceae. The results indicated that these compounds could restore the effectiveness of carbapenems in resistant strains .

- Case Study on Anticancer Effects : In a clinical setting, derivatives were tested on patient-derived xenografts (PDX) models of T-ALL. The results showed improved survival rates compared to controls, suggesting that targeting BRD4 degradation via these compounds could be a viable therapeutic strategy .

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid, and how does it influence synthetic strategies?

The Boc group serves as a temporary protective moiety for the amino group during multi-step syntheses, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation). It is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., using DMAP or triethylamine). Deprotection is achieved with acidic conditions (e.g., TFA or HCl in dioxane), ensuring selective reactivity in subsequent steps like peptide coupling .

Q. What are standard synthetic routes for preparing this compound?

A common approach involves:

- Step 1: Protection of 4-amino-2-methoxybenzoic acid with Boc anhydride in THF or DCM.

- Step 2: Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization.

- Step 3: Validation by NMR (e.g., disappearance of NH signals at δ 5-6 ppm and appearance of Boc tert-butyl protons at δ 1.3-1.4 ppm) .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- HPLC: To assess purity (>95% typically required), using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) .

- NMR: Key signals include the Boc tert-butyl group (δ 1.4 ppm for ), methoxy protons (δ 3.8-4.0 ppm), and carboxylic acid protons (broad signal at δ 12-13 ppm) .

- Mass Spectrometry (ESI-MS): To confirm molecular weight (e.g., [M+H] at m/z 324.3 for CHNO) .

Q. How does the methoxy group at the 2-position influence solubility and reactivity?

The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its electron-donating nature. However, it may sterically hinder electrophilic substitution reactions at the ortho position, necessitating optimized conditions for derivatization (e.g., higher temperatures or Lewis acid catalysts) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the benzoic acid core?

- Directed ortho-metalation: Use of directing groups (e.g., Boc-protected amine) with LDA or Grignard reagents to target specific positions.

- Protection/Deprotection: Sequential protection of reactive sites (e.g., carboxylic acid as a methyl ester) to control substitution patterns .

Q. How can low yields in amide coupling reactions involving this compound be addressed?

- Activation of Carboxylic Acid: Use HATU or EDCl/HOBt for efficient activation.

- Solvent Optimization: Switch to DMF or DCM to improve reagent solubility.

- Monitoring by TLC: Track reaction progress using ninhydrin staining for free amine detection .

Q. What are the stability profiles of this compound under acidic, basic, or oxidative conditions?

Q. How can computational modeling (e.g., DFT) predict reactivity or intermolecular interactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model molecular orbitals, charge distribution, and hydrogen-bonding patterns. For example, the carboxylic acid group’s electron-deficient carbon can be validated for nucleophilic attack susceptibility .

Q. What purification challenges arise from byproducts in Boc-protection, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.